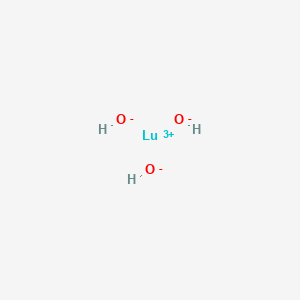

Lutetium hydroxide (Lu(OH)3)

Description

Structure

2D Structure

Properties

CAS No. |

16469-21-9 |

|---|---|

Molecular Formula |

H6LuO3 |

Molecular Weight |

229.013 g/mol |

IUPAC Name |

lutetium;trihydrate |

InChI |

InChI=1S/Lu.3H2O/h;3*1H2 |

InChI Key |

HPWVEKCUYAROLT-UHFFFAOYSA-N |

Canonical SMILES |

[OH-].[OH-].[OH-].[Lu+3] |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Lutetium Trihydroxide

Crystallographic Analysis of Lutetium Trihydroxide and Related Phases

The determination of the precise atomic arrangement within a crystalline solid is fundamental to understanding its physical and chemical properties. For lutetium trihydroxide, crystallographic analysis provides the foundational data for its structural identity.

X-ray diffraction (XRD) is the primary technique for the structural characterization of lutetium trihydroxide. Indexed powder diffraction data have confirmed that Lu(OH)₃ crystallizes in the cubic system. cambridge.org The specific space group has been identified as Im3 (No. 204). cambridge.org

Refinement of the lattice parameters from XRD data indicates a cell parameter of a = 8.2221(3) Å . cambridge.org This leads to a calculated unit cell volume of 555.84 ų. cambridge.org The unit cell contains 8 formula units (Z=8). cambridge.org The density calculated from these crystallographic data (Dx) is 5.40 Mg m⁻³, which shows good agreement with the experimentally measured density (Dm) of 5.36(4) Mg m⁻³. cambridge.org The quality of the indexed diffraction data has been validated by quantitative figures of merit, with F₂₉ = 20(0.028, 51) and M₂₀ = 43.5. cambridge.org The standard reference for the powder diffraction pattern of lutetium trihydroxide is found in the JCPDS Diffraction File No. 38-1500. cambridge.orgresearchgate.net

Table 1: Crystallographic Data for Lutetium Trihydroxide (Lu(OH)₃)

| Parameter | Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Im3 (No. 204) |

| Lattice Parameter (a) | 8.2221(3) Å |

| Cell Volume (V) | 555.84 ų |

| Formula Units per Cell (Z) | 8 |

| Calculated Density (Dx) | 5.40 Mg m⁻³ |

| Measured Density (Dm) | 5.36(4) Mg m⁻³ |

| JCPDS File Number | 38-1500 |

While extensive studies on polymorphism of lutetium trihydroxide itself are not widely documented, the compound undergoes distinct phase transitions upon thermal decomposition. When heated, lutetium(III) hydroxide (B78521) does not melt but rather decomposes, initially forming lutetium oxyhydroxide (LuO(OH)). wikipedia.org With continued heating at higher temperatures, the oxyhydroxide further decomposes to form the stable lutetium(III) oxide (Lu₂O₃). wikipedia.org

These decomposition pathways represent irreversible structural phase transitions:

Lu(OH)₃ → LuO(OH) + H₂O

2 LuO(OH) → Lu₂O₃ + H₂O

Each of these compounds, the initial trihydroxide, the intermediate oxyhydroxide, and the final oxide, possesses a unique crystal structure, making XRD a crucial tool for monitoring these transformations.

Detailed investigations of lutetium trihydroxide using advanced techniques such as electron diffraction and synchrotron X-ray diffraction are not extensively reported in the literature. However, these methods offer significant potential for deeper structural insights.

Electron Diffraction: Due to the strong interaction of electrons with matter, this technique would be highly sensitive for studying nanoscale crystallites or identifying subtle superstructures and diffuse scattering that may not be easily observable with conventional XRD.

Synchrotron X-ray Studies: The high brilliance and tunable energy of synchrotron radiation would enable high-resolution powder diffraction for more precise lattice parameter refinement and peak shape analysis, which can yield information on microstrain and crystallite size. Furthermore, in-situ studies using a synchrotron source could precisely track the structural transformations of Lu(OH)₃ to LuO(OH) and Lu₂O₃ as a function of temperature with high temporal resolution.

Neutron scattering studies specific to lutetium trihydroxide are not prominently available. This technique would be uniquely suited for this compound due to its high sensitivity to the positions of light elements, particularly hydrogen. While X-rays scatter from the electron cloud, making hydrogen atoms difficult to locate accurately, neutrons scatter from the atomic nucleus. Therefore, neutron diffraction could provide a much more precise determination of the hydrogen atom positions and the geometry of the hydroxide ions within the Lu(OH)₃ crystal lattice. Inelastic neutron scattering could further be employed to probe the phonon dynamics, providing direct measurement of the vibrational modes involving hydrogen, which are crucial for understanding the compound's thermal properties and bonding.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, such as Raman spectroscopy, are powerful non-destructive methods for probing the molecular structure and lattice dynamics of materials like lutetium trihydroxide.

Specific Raman spectroscopic studies detailing the active modes and phonon analysis for pure lutetium trihydroxide are not widely available. However, based on its known cubic crystal structure (Im3 space group) and the general behavior of metal hydroxides, the expected Raman spectrum can be predicted.

Active Modes and Phonon Analysis: The Raman spectrum would be characterized by distinct groups of vibrational modes. At low frequencies (typically below 600 cm⁻¹), the spectrum would be dominated by lattice phonons, which correspond to the collective motions of the Lu³⁺ and OH⁻ ions, including the Lu-O stretching and O-Lu-O bending modes. In the high-frequency region (around 3000-3700 cm⁻¹), sharp peaks corresponding to the O-H stretching modes of the hydroxide ions would be expected. The number and symmetry of these Raman-active modes are dictated by the selection rules of the Im3 space group.

Temperature and Pressure Dependence: Analyzing the Raman spectrum as a function of temperature and pressure would provide valuable information on the compound's stability and structural dynamics. Increasing pressure would typically cause the Raman peaks to shift to higher frequencies (a "blue shift") due to bond compression and stiffening. Temperature variations would affect peak positions and widths, offering insights into anharmonicity and phonon-phonon interactions. Such studies could also be used to precisely monitor the onset of the thermal decomposition to LuO(OH).

Infrared Spectroscopy for Functional Group Identification and Chemical Bonding Characterization in Lutetium Hydroxide

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and characterize chemical bonding within a molecule. In the case of lutetium trihydroxide (Lu(OH)₃), IR spectroscopy provides valuable insights into the vibrational modes of the hydroxide groups (OH⁻) and the lutetium-oxygen (Lu-O) bonds. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of these bonds.

The IR spectrum of lutetium trihydroxide is characterized by distinct absorption bands that are indicative of its molecular structure. A prominent, broad absorption band is typically observed in the high-frequency region, around 3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxide groups. The broadening of this band suggests the presence of hydrogen bonding between adjacent hydroxide groups within the crystal lattice.

In the lower frequency region, the spectrum reveals bands corresponding to the Lu-O-H bending vibrations and the Lu-O stretching vibrations. The Lu-O-H bending modes are generally found in the range of 700-1200 cm⁻¹. The Lu-O stretching vibrations appear at even lower frequencies, typically below 600 cm⁻¹, which is characteristic of heavy metal-oxygen bonds.

The precise positions of these absorption bands can be influenced by factors such as crystallinity, particle size, and the presence of any impurities. By analyzing the shifts in these peak positions, researchers can gain information about the coordination environment of the lutetium ion and the nature of the hydroxide bonding.

Table 1: Characteristic Infrared Absorption Bands for Lutetium Trihydroxide

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| O-H Stretching | ~3600 | Indicates the presence of hydroxide functional groups. The broad nature of the peak suggests hydrogen bonding. |

| Lu-O-H Bending | 700 - 1200 | Relates to the bending motion of the hydroxide group bonded to the lutetium ion. |

| Lu-O Stretching | < 600 | Corresponds to the stretching vibration of the bond between the lutetium and oxygen atoms. |

Morphological and Surface Characterization Techniques

The morphology and surface properties of lutetium trihydroxide are critical to its performance in various applications. Several advanced microscopy and spectroscopy techniques are employed to provide a comprehensive understanding of its physical and chemical characteristics at the nanoscale.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis and Growth Mechanism Elucidation

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for visualizing the nanostructure of lutetium trihydroxide. TEM provides detailed information about the size, shape, and aggregation of Lu(OH)₃ nanoparticles. Through TEM imaging, researchers can observe the formation of various morphologies, such as nanorods, nanowires, and spherical nanoparticles, depending on the synthesis conditions.

HRTEM allows for the visualization of the crystal lattice of lutetium trihydroxide, providing insights into its crystallinity and revealing the presence of any defects or dislocations. The lattice fringes observed in HRTEM images can be measured to determine the interplanar spacing, which can then be correlated with X-ray diffraction data to confirm the crystal structure.

Furthermore, by analyzing TEM images taken at different stages of the synthesis process, the growth mechanism of Lu(OH)₃ nanocrystals can be elucidated. This includes understanding the nucleation process, followed by the subsequent growth of the nanoparticles, which may occur through mechanisms such as Ostwald ripening or oriented attachment.

Scanning Electron Microscopy (SEM) for Particle Morphology, Size Distribution, and Surface Features

The surface features of Lu(OH)₃, such as roughness, porosity, and the presence of any secondary phases, can be clearly observed with SEM. By analyzing a large number of particles from SEM images, a statistically significant particle size distribution can be determined, which is crucial for quality control and for understanding the material's properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States, Elemental Composition, and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition, chemical states, and oxidation states of the elements present on the surface of lutetium trihydroxide. In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined.

The XPS spectrum of lutetium trihydroxide shows peaks corresponding to lutetium (Lu), oxygen (O), and often adventitious carbon (C). The high-resolution spectrum of the Lu 4f region can be used to confirm the +3 oxidation state of lutetium, which is the expected state in Lu(OH)₃. The O 1s spectrum can be deconvoluted into multiple peaks, corresponding to the hydroxide (OH⁻) groups and any adsorbed water or surface oxygen species.

Table 2: Typical Binding Energies in XPS Analysis of Lutetium Trihydroxide

| Element | Orbital | Binding Energy (eV) | Information Provided |

| Lutetium (Lu) | 4f₇/₂ | ~7.5 - 8.5 | Confirms the presence of lutetium and its +3 oxidation state. |

| Oxygen (O) | 1s | ~531 - 532 | Indicates the presence of hydroxide groups and can reveal surface oxygen species. |

| Carbon (C) | 1s | ~284.8 | Typically from adventitious surface contamination. |

Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET) Method)

The specific surface area and porosity of lutetium trihydroxide are important parameters that influence its reactivity, catalytic activity, and adsorption properties. The Brunauer–Emmett–Teller (BET) method is the most common technique used to determine the specific surface area of a material. microtrac.com This method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures.

By measuring the amount of gas adsorbed at different partial pressures, a BET isotherm is generated. From the linear region of this isotherm, the monolayer capacity of the adsorbate can be calculated, which is then used to determine the total surface area of the material. Materials with high surface areas, such as those composed of fine nanoparticles or having a porous structure, will exhibit a greater capacity for gas adsorption.

Porosity analysis, often performed in conjunction with BET analysis, provides information about the pore size distribution and pore volume of the material. This is particularly relevant for applications where Lu(OH)₃ is used as a catalyst support or an adsorbent.

Electronic Structure and Defect Chemistry Studies

Understanding the electronic structure and defect chemistry of lutetium trihydroxide is essential for predicting and controlling its optical and electronic properties. Lutetium(III) has a filled 4f shell ([Xe] 4f¹⁴), which means that Lu(OH)₃ is expected to be a wide bandgap insulator with no magnetic moment arising from the lutetium ion. wikipedia.org

Theoretical calculations, such as those based on density functional theory (DFT), can be employed to model the electronic band structure, density of states, and the nature of the chemical bonding in Lu(OH)₃. These studies can predict the bandgap energy and provide insights into the contributions of the Lu, O, and H orbitals to the valence and conduction bands.

Defect chemistry plays a crucial role in influencing the material's properties. Point defects, such as oxygen vacancies, hydrogen interstitials, or lutetium vacancies, can create localized electronic states within the bandgap. These defects can act as charge traps or recombination centers, affecting the material's luminescence and electrical conductivity. The concentration and type of defects can often be controlled by the synthesis conditions and post-synthesis treatments. Experimental techniques such as photoluminescence and electron paramagnetic resonance (EPR) spectroscopy can be used to probe the nature and concentration of these defects.

Electronic Band Structure and Density of States Determination for Lutetium Trihydroxide

Conceptually, as a rare-earth hydroxide, Lu(OH)₃ is expected to be a wide bandgap insulator. The electronic structure would be primarily defined by the interactions between the Lutetium 5d and 6s orbitals, and the Oxygen 2p and Hydrogen 1s orbitals.

Valence Band: The valence band would likely be dominated by the filled O 2p orbitals, with some contribution from the hydroxide bonding orbitals.

Conduction Band: The conduction band is anticipated to be primarily composed of the empty Lu 5d and 6s orbitals.

4f Orbitals: The completely filled 4f orbitals of Lutetium are typically localized and are expected to form narrow bands deep below the Fermi level, having minimal direct involvement in the primary bonding interactions that determine the fundamental band gap.

The density of states would reflect these contributions, with a high density of states corresponding to the O 2p orbitals in the valence region and a corresponding density for the Lu orbitals in the conduction region, separated by a significant energy gap. The precise value of this band gap remains to be determined through dedicated experimental or computational studies.

Investigation of Point Defects, Crystal Imperfections, and Surface Oxygen Vacancies

Direct experimental characterization of point defects, crystal imperfections, and surface oxygen vacancies specifically within Lutetium Trihydroxide is limited. However, insights can be drawn from studies on other lanthanide hydroxides (Ln(OH)₃) and layered double hydroxides (LDHs), where such defects are known to play a crucial role in their chemical and physical properties.

Point Defects and Crystal Imperfections: Like all crystalline materials, Lutetium Trihydroxide is expected to contain various point defects. These intrinsic and extrinsic defects disrupt the periodic lattice structure and can significantly influence the material's properties. Common types of point defects would include:

Vacancies: Missing atoms from their lattice positions, such as a lutetium vacancy (VLu) or a hydroxide vacancy (VOH).

Interstitial Defects: Atoms located in positions that are not regular lattice sites.

Substitutional Defects: Foreign atoms replacing the native atoms in the crystal lattice.

Broader crystal imperfections could include line defects (dislocations) and planar defects (grain boundaries, stacking faults), which are common in crystalline solids.

Surface Oxygen Vacancies: Of particular interest in metal hydroxides and oxides are surface oxygen vacancies. In the context of Lu(OH)₃, this would more accurately be described as hydroxide vacancies on the crystal surface, which can be formed during synthesis or through post-synthesis treatments. These vacancies can create localized electronic states within the band gap and act as active sites for catalysis or surface adsorption. Studies on other rare-earth hydroxides, such as La(OH)₃, have shown that surface oxygen (or hydroxide) vacancies can be created and play a significant role in their photocatalytic activity.

Below is a conceptual data table illustrating the types of point defects that could be present in Lutetium Trihydroxide and their potential characteristics. The energy values are hypothetical and for illustrative purposes only, as specific data for Lu(OH)₃ is not available.

| Defect Type | Kröger-Vink Notation | Formation Energy (Hypothetical) | Potential Electronic Effect |

| Lutetium Vacancy | V´´´Lu | High | Acts as an acceptor |

| Hydroxide Vacancy | V•OH | Moderate | Acts as a donor |

| Oxygen Interstitial | O´´i | High | Acts as an acceptor |

Defect Engineering Strategies in Lutetium Trihydroxide Materials

"Defect engineering" refers to the intentional introduction and control of defects within a material to tailor its properties for specific applications. While there are no specific defect engineering strategies documented for Lutetium Trihydroxide, general approaches applied to other metal hydroxides and layered double hydroxides could be conceptually adapted.

The primary goals of defect engineering in a material like Lu(OH)₃ would be to:

Modify the electronic band structure.

Enhance catalytic activity by creating active sites.

Improve ionic conductivity.

Potential defect engineering strategies could include:

Aliovalent Doping: Introducing a dopant with a different valence state than Lu³⁺ could create charge-compensating vacancies (either lutetium or hydroxide vacancies) to maintain charge neutrality.

Controlled Atmosphere Annealing: Heat treatment under specific atmospheric conditions (e.g., reducing or oxidizing environments) could be used to control the concentration of hydroxide vacancies.

Acid Etching: As demonstrated in some layered double hydroxides, mild acid treatment can create cation and anion vacancies, increasing the number of active surface sites. rsc.org

The table below outlines some potential defect engineering strategies and their intended outcomes for Lutetium Trihydroxide. The feasibility and specific results would require experimental verification.

| Strategy | Targeted Defect | Intended Outcome | Potential Application |

| Doping with divalent cations (e.g., Ca²⁺) | Hydroxide vacancies (V•OH) | Increased ionic conductivity, creation of donor states | Solid electrolytes, sensors |

| Annealing in a hydrogen atmosphere | Hydroxide vacancies (V•OH) | Introduction of n-type conductivity, enhanced catalytic activity | Catalysis, electronic components |

| Mild acid treatment | Cation and hydroxide vacancies | Increased surface area and active sites | Heterogeneous catalysis |

Theoretical Modeling and Computational Chemistry of Lutetium Trihydroxide Systems

Density Functional Theory (DFT) Calculations for Structural, Electronic, and Vibrational Properties

Computational Analysis of Phonon Spectra and Vibrational Modes in Lutetium Trihydroxide

Detailed computational analysis of the phonon spectra and vibrational modes specifically for lutetium trihydroxide is not available in the reviewed literature. While studies on other materials provide a framework for how such an analysis could be conducted, the specific data for Lu(OH)₃ is missing. For example, first-principles lattice dynamics have been used to calculate the phonon spectrum for each phase of the hybrid halide perovskite CH₃NH₃PbI₃, identifying the atomic origin of each phonon mode. aps.org Similar computational work has been performed on lutetium hydrides, where anharmonic phonon dispersions were calculated to confirm the stability of certain phases at ambient conditions. nih.gov Research on lanthanide trihydroxides, in general, has involved the study of vibrational spectra to assign modes, but specific computational analyses for the lutetium variant are not detailed. ufmg.br

Computational Thermodynamics and Phase Equilibria Studies of Lutetium Hydroxide (B78521)

Computational thermodynamics, often utilizing the CALPHAD (CALculation of PHAse Diagrams) method, is crucial for understanding phase stability and equilibria in multicomponent systems. tms.orgnist.gov While thermodynamic modeling has been applied to binary systems of rare earth oxides, such as the Nd₂O₃-Lu₂O₃ system to reevaluate phase relations, specific and detailed computational thermodynamic studies focused on lutetium hydroxide are not found in the available literature. researchgate.net Hydrothermal synthesis methods have been used to produce LuO(OH) as a precursor, which is then converted to lutetium oxide at higher temperatures, indicating a temperature-dependent phase relationship, but comprehensive computational models of these equilibria are lacking. researchgate.net

Crystal Growth Modeling and Simulation of Lutetium Trihydroxide Materials

The modeling and simulation of crystal growth provide insights into controlling crystal habit and surface topography. rsc.org Hydrothermal methods have been successfully used to grow single crystals of lutetium oxide (Lu₂O₃), sometimes from hydroxide-containing mineralizers. researchgate.netacs.org However, computational models and simulations specifically detailing the crystal growth of lutetium trihydroxide are not described in the scientific literature. The conversion of lutetium oxide to hydroxide is mentioned in the context of plasma-assisted etching, but this does not constitute a bulk crystal growth simulation. researchgate.net

Computational Approaches for Defect Chemistry and Surface Reconstruction in Lutetium Hydroxide

Computational studies on defect chemistry and surface reconstruction are vital for understanding a material's properties and reactivity. For lutetium oxide, DFT calculations have been used to investigate the role of oxygen vacancies on surface properties and their interaction with water, which leads to the formation of Lu-OH bonds. Studies on hydrogen as an impurity in Lu₂O₃ have also been conducted using DFT, analyzing its stable configurations and electronic structure. researchgate.net These studies touch upon the interaction of lutetium with hydroxide-related species at a surface or as a defect, but a focused computational analysis of the intrinsic defect chemistry and surface reconstruction of the bulk lutetium trihydroxide compound is not available.

Advanced Applications of Lutetium Trihydroxide in Engineered Materials

Lutetium Trihydroxide in Catalysis and Photocatalysis

The catalytic potential of lutetium and its compounds is recognized in several industrial and environmental processes. Lutetium trihydroxide can serve as a precursor to catalytically active lutetium oxide (Lu₂O₃) or be utilized directly in certain catalytic systems.

In heterogeneous catalysis, a catalyst's efficacy is often determined by the interplay between the active sites and the support material. While specific studies detailing lutetium trihydroxide's distinct role as either a support or an active site are limited, its chemical nature allows for theoretical considerations. As a support, its surface hydroxyl groups could anchor metal nanoparticles, creating a strong metal-support interaction that enhances catalytic activity and stability. Conversely, the lutetium ions (Lu³⁺) within the hydroxide (B78521) lattice could themselves function as Lewis acid sites, participating directly in catalytic reactions. The thermal decomposition of Lu(OH)₃ to Lu₂O₃ provides a common route to producing high-surface-area oxide catalysts.

Stable lutetium compounds are noted for their potential as catalysts in several key industrial chemical processes. wikipedia.org

Hydrocarbon Cracking: In petroleum refineries, catalytic cracking breaks down large hydrocarbon molecules into smaller, more valuable ones like gasoline. Lutetium-based catalysts can be used in these processes. wikipedia.org Zeolite-based catalysts are common in fluid catalytic cracking, and the introduction of rare earth elements like lutetium can enhance the catalyst's stability and activity.

Hydrogenation: This process adds hydrogen across double or triple bonds in unsaturated hydrocarbons. While specific data on lutetium trihydroxide is scarce, lutetium compounds have been identified as potential catalysts for hydrogenation reactions. wikipedia.org

Alkylation: Alkylation units in refineries produce high-octane gasoline components by combining light olefins and isoparaffins. Stable lutetium can be employed as a catalyst in such applications. wikipedia.org

Polymerization: Lutetium compounds have also been explored for their catalytic activity in polymerization reactions. wikipedia.org The specific kinetics and mechanisms would depend on the monomer and reaction conditions.

Table 1: Potential Industrial Catalytic Applications of Lutetium Compounds

| Industrial Process | Reactants | Products | Potential Role of Lutetium Catalyst |

| Hydrocarbon Cracking | Heavy gas oil, long-chain hydrocarbons | Gasoline, LPG, alkenes | Enhances catalyst stability and activity |

| Hydrogenation | Unsaturated hydrocarbons (alkenes, alkynes), Hydrogen (H₂) | Saturated hydrocarbons (alkanes) | Facilitates addition of hydrogen |

| Alkylation | Isobutane, light alkenes (e.g., butylene) | Alkylate (high-octane gasoline component) | Catalyzes the C-C bond formation |

| Polymerization | Monomers (e.g., ethylene, propylene) | Polymers (e.g., polyethylene, polypropylene) | Initiates or propagates the polymer chain growth |

Photocatalysis is an advanced oxidation process used for environmental remediation, where a semiconductor material absorbs light to generate reactive oxygen species that degrade pollutants. While direct research on lutetium trihydroxide as a primary photocatalyst is not widely published, it is a crucial precursor for lutetium oxide (Lu₂O₃), which has shown promise in this area. Lutetium oxide catalysts have potential applications in degrading persistent organic pollutants found in wastewater, such as dyes and pharmaceuticals. stanfordmaterials.com The general mechanism involves the generation of electron-hole pairs upon light absorption, leading to the formation of highly reactive hydroxyl and superoxide radicals that mineralize organic contaminants.

Lutetium Trihydroxide in Luminescent and Optical Materials

Lanthanide compounds are renowned for their unique luminescent properties, which stem from the f-f electronic transitions of the lanthanide ions. These properties make them essential components in phosphors, lasers, and bio-imaging agents.

An effective luminescent material requires a suitable host lattice that can accommodate activator ions (other lanthanides) and facilitate their light-emitting properties without quenching the luminescence. Lutetium compounds are excellent host materials due to the completely filled 4f orbital of the Lu³⁺ ion, which prevents electronic interference with the emission from doped lanthanide ions.

Downconversion: This process involves the absorption of a high-energy photon (e.g., UV light) and the subsequent emission of lower-energy photons (e.g., visible light). Lutetium-based hosts doped with ions like Europium (Eu³⁺, red emission) or Terbium (Tb³⁺, green emission) are used in phosphors for lighting and displays.

Upconversion: This is a phenomenon where low-energy photons (e.g., near-infrared) are converted into higher-energy visible light through sequential absorption or energy transfer processes. Lutetium fluoride (NaLuF₄), which can be synthesized from lutetium precursors, is recognized as one of the most efficient host materials for upconversion luminescence when co-doped with ions like Ytterbium (Yb³⁺) as a sensitizer and Erbium (Er³⁺) or Thulium (Tm³⁺) as an activator. acs.org

While much of the research focuses on lutetium oxides, fluorides, and oxyfluorides, lutetium trihydroxide can serve as a critical starting material for the synthesis of these advanced optical materials through controlled thermal decomposition and subsequent reactions.

Table 2: Lutetium Compounds in Luminescence

| Luminescence Process | Host Material (Example) | Common Dopant Ions | Excitation Wavelength | Emission Wavelength |

| Downconversion | Lutetium Oxyfluoride (V-LuOF) | Eu³⁺, Tb³⁺ | Ultraviolet (UV) | Red (Eu³⁺), Green (Tb³⁺) |

| Upconversion | Sodium Lutetium Fluoride (β-NaLuF₄) | Yb³⁺/Er³⁺ | Near-Infrared (NIR) | Green/Red (Er³⁺) |

Scintillation Detector Materials Research (Focus on Material Science Aspects)

Lutetium-based compounds are at the forefront of scintillation material research due to their high density and atomic number (Z=71), which provide excellent stopping power for high-energy radiation like X-rays and gamma rays. jbpub.comllnl.gov Lutetium trihydroxide is a key starting material for producing the high-purity lutetium oxide (Lu₂O₃) and other lutetium compounds used in these scintillators. The process typically involves the thermal decomposition of Lu(OH)₃ to Lu₂O₃, which is then used to grow single crystals or fabricate transparent ceramics. llnl.govwikipedia.org

Prominent lutetium-based scintillators include:

Lutetium Oxyorthosilicate (LSO) and Lutetium-Yttrium Oxyorthosilicate (LYSO): These are widely used in medical imaging, particularly in Positron Emission Tomography (PET) detectors. aemree.comwikipedia.org They offer a combination of high light yield, high density, and a fast decay time. google.comluxiumsolutions.com Research focuses on optimizing the concentration of the cerium dopant and substituting lutetium with yttrium to reduce material cost and mitigate issues related to the natural radioactivity of ¹⁷⁶Lu without significantly sacrificing performance. google.com

Lutetium Aluminum Garnet (LuAG): Often doped with Cerium (Ce³⁺) or Praseodymium (Pr³⁺), LuAG is a promising scintillator for high-energy physics applications. wikipedia.orgresearchgate.net Its high radiation hardness makes it suitable for demanding environments. researchgate.net Material science research aims to overcome challenges such as the formation of antisite defects (Lu³⁺ ions on Al³⁺ sites), which can act as electron traps and negatively impact scintillation efficiency and speed. researchgate.net

Lutetium Oxide (Lu₂O₃) Ceramics: Europium-doped lutetium oxide (Lu₂O₃:Eu) transparent ceramics are being developed as high-performance scintillators. llnl.govresearchgate.net They exhibit a very high density (9.4 g/cm³) and a potentially high light yield, making them ideal for high-resolution X-ray imaging. researchgate.netbundesumweltministerium.de Research efforts are directed at perfecting fabrication techniques, such as hot pressing or sintering of nanosized Lu₂O₃ powders derived from Lu(OH)₃, to achieve full transparency by eliminating pores and defects. llnl.gov

| Material | Density (g/cm³) | Primary Application | Key Material Science Aspect |

| LYSO:Ce | ~7.1 | PET Imaging | Balancing Lu/Y ratio to optimize cost and performance. google.com |

| LuAG:Ce | ~6.7 | High-Energy Physics | Mitigation of antisite defects to improve light yield. researchgate.net |

| Lu₂O₃:Eu | ~9.4 | High-Resolution X-ray Imaging | Achieving optical transparency in ceramic fabrication. llnl.govresearchgate.net |

| LuTaO₄ | 9.81 | X-ray Phosphors | Densest known stable white material, ideal as a host. wikipedia.org |

Integration into Optical Films and Laser Crystal Systems for Advanced Photonics

In the field of photonics, lutetium compounds derived from lutetium trihydroxide are valued for their use as host materials for solid-state lasers and in the fabrication of specialized optical films. The large atomic mass and small ionic radius of Lu³⁺ lead to desirable physical and optical properties in the host crystal lattice.

Lutetium Aluminum Garnet (LuAG) is a prominent example, serving as a robust host material for laser-active ions like Ytterbium (Yb³⁺), Thulium (Tm³⁺), and Holmium (Ho³⁺). The synthesis of high-purity LuAG crystals often begins with lutetium oxide, obtained from the calcination of lutetium trihydroxide. The similarity in mass between lutetium and common dopants like Yb³⁺ helps to reduce thermal lensing effects in high-power laser operation. researchgate.net

Research in this area focuses on:

Crystal Growth: Developing methods to grow large, defect-free single crystals of doped LuAG. The quality of the crystal directly impacts laser efficiency and beam quality.

Dopant Engineering: Investigating the effects of different dopant concentrations on the spectroscopic and laser properties of the material.

Optical Films: Lutetium oxide and lutetium hydride (LuH₂) are being explored for applications in optical films. stanfordmaterials.com LuH₂ can be used to create transparent conductive films for displays and solar cells, leveraging its unique combination of optical transparency and electrical conductivity. stanfordmaterials.com Lutetium oxide films are investigated for their high refractive index and durability.

Phosphor Development and Luminescence Mechanisms in Lutetium Hydroxide Hosts

While much of the research focuses on oxide or sulfide hosts, hydroxide-based phosphors represent a facile, water-based fabrication route. beilstein-journals.orgarxiv.org Lanthanide-doped hydroxide compounds, including those with a lutetium hydroxide host lattice, can be synthesized under ambient conditions, avoiding the high temperatures required for traditional solid-state reactions. beilstein-journals.orgarxiv.org

The luminescence in these materials arises from the doping of the lutetium hydroxide host with other lanthanide ions, such as Europium (Eu³⁺) for red emission or Terbium (Tb³⁺) for green emission. The Lu³⁺ ion itself has a filled 4f shell and does not typically participate directly in visible luminescence but provides a stable and efficient host lattice for the activator ions. ias.ac.in

Key research findings and mechanisms include:

Energy Transfer: The mechanism of luminescence often involves the host lattice absorbing energy and efficiently transferring it to the dopant ions. In some borates with lutetium, energy transfer to impurity centers is shown to be of a recombination nature. researchgate.net

Doping Effects: Studies on other lanthanide-doped phosphors show that co-doping with Lu³⁺ can enhance photoluminescence intensity and quantum efficiency. nih.gov By substituting some activator ions (like Eu³⁺) with Lu³⁺, the average distance between the activator ions increases, which can reduce concentration quenching effects and cross-relaxation, thereby boosting emission intensity. nih.gov

Defect-Related Luminescence: In some lutetium-containing borates and oxysulfides, luminescence bands can also be attributed to defects within the crystal structure. researchgate.netacs.org These defects can create trap levels that play a role in persistent luminescence, where the material continues to glow after the excitation source is removed. acs.org

A study on Eu³⁺-doped Ba₃Eu(BO₃)₃ phosphors demonstrated that co-doping with lutetium yielded significant improvements in luminescent properties.

| Property | Ba₃Eu(BO₃)₃ (BEB) | BEB:0.3Lu³⁺ | Commercial Y₂O₂S:Eu³⁺ |

| Internal Quantum Efficiency | 83% | 87% | N/A |

| Color Purity | N/A | 91.4% | 87.2% |

| Relative Emission Intensity | 1.00x | 1.34x | ~0.41x |

Data sourced from a study on Lu³⁺ co-doping in borate phosphors. nih.gov

Lutetium Trihydroxide in Advanced Ceramics and Composites

Integration into High-Performance Ceramic Systems and Refractory Materials

Lutetium trihydroxide is the primary precursor for producing lutetium oxide (Lu₂O₃), a key component in high-performance ceramics. Lu₂O₃ is notable for having the highest melting point (2487 °C) and density (9.4 g/cm³) among the rare-earth oxides. These properties make it a candidate for specialized applications in refractory materials, which must withstand extreme temperatures and corrosive environments.

The process involves calcining Lu(OH)₃ to form high-purity Lu₂O₃ powder, which is then sintered to form a dense ceramic body. bundesumweltministerium.de While its high cost limits widespread use, Lu₂O₃ is considered for:

Specialty Crucibles: For melting highly reactive metals or for use in specific high-temperature crystal growth processes.

Refractory Coatings: As a component in coatings for materials that require enhanced thermal and chemical stability.

Sintering Additive: In small quantities, Lu₂O₃ can act as a sintering aid or grain growth inhibitor in other ceramic systems, helping to control the microstructure and enhance mechanical properties.

The use of hydroxide precursors like Al(OH)₃ is common in the formulation of phosphate-bonded refractory castables, suggesting a potential parallel application for Lu(OH)₃ in specialized, high-value refractory systems where its unique properties would be beneficial. researchgate.net

Development of Hybrid Composites for Multifunctional Applications

Lutetium trihydroxide can be used in the synthesis of hybrid composite materials, particularly those involving Layered Double Hydroxides (LDHs). mdpi.com LDHs, also known as hydrotalcite-like compounds, consist of positively charged brucite-like layers with charge-compensating anions and water molecules in the interlayer region. mdpi.com

Recent research has demonstrated the successful synthesis of nickel-aluminum LDHs doped with lutetium cations. mdpi.com This is achieved by co-precipitating the metal hydroxides from a solution of their salts. The incorporation of lutetium into the LDH structure opens possibilities for creating multifunctional materials. mdpi.com Doping with rare-earth elements like lutetium is pursued because of their distinct catalytic, optical, and electrical properties. mdpi.com

Potential applications for these Lu-doped hybrid composites include:

Catalysis: The high surface area and tunable basicity of LDHs make them effective catalysts or catalyst supports. mdpi.com

Polymer Nanocomposites: LDH platelets can be dispersed within a polymer matrix to enhance mechanical properties, thermal stability, and barrier properties. tuni.fi

Adsorbents: The high surface area and ion-exchange capabilities of LDHs make them suitable for water remediation applications. mdpi.com

The development of these composites relies on the ability to incorporate lutetium, via its hydroxide form, into a stable matrix, thereby combining the properties of the LDH structure with the unique characteristics of the lutetium ion.

Dielectric and Ferroelectric Properties of Lutetium Hydroxide Thin Films (Focus on Device Applications)

While research on lutetium trihydroxide thin films is limited, significant work has been done on thin films of related lutetium compounds, particularly lutetium-based oxides, for which Lu(OH)₃ is a potential synthesis precursor. These films are of interest for applications in next-generation electronic devices due to their dielectric and ferroelectric properties.

Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, making them useful for non-volatile memory, sensors, and actuators. Research on epitaxial LuFeO₃ (lutetium iron oxide) thin films has demonstrated room-temperature ferroelectricity. researchgate.netresearchgate.net

Key findings for LuFeO₃ thin films include:

Composition-Dependent Ferroelectricity: The ferroelectric properties were found to be strongly dependent on the Lu/Fe ratio. Both Lu-rich and Fe-rich films showed ferroelectric behavior, while stoichiometric films did not. researchgate.netresearchgate.net

Switchable Polarization: For a Lu-rich film, a switchable remnant polarization of approximately 13 µC/cm² was measured, which is a key metric for memory applications. researchgate.netresearchgate.net

Mechanism: The ferroelectricity in these non-stoichiometric films is attributed to the formation of antisite defects, which break the crystal symmetry and induce a polar state. researchgate.net

These findings highlight the potential of lutetium-containing oxide thin films in advanced electronic devices. The synthesis of such films via methods like pulsed laser deposition or chemical vapor deposition could potentially utilize precursors derived from lutetium trihydroxide to ensure high purity and controlled stoichiometry. researchgate.net

Environmental Applications of Lutetium Trihydroxide Materials

Lutetium trihydroxide and related materials are being explored for specialized environmental applications, leveraging the unique chemical properties of lutetium. These applications primarily focus on the removal of pollutants from aqueous solutions and the capture of greenhouse gases.

Adsorption and Separation Processes for Specific Ions and Organic Molecules

Materials based on lutetium compounds have demonstrated potential in adsorption and separation, particularly for the recovery of lutetium ions themselves from wastewater, which is crucial given the element's economic value and potential environmental risks. nih.gov The formation of insoluble lutetium hydroxide is a key process in these separation techniques. researchgate.net

Various adsorbent materials have been studied for their efficacy in sequestering lutetium ions from aqueous solutions. Ion-exchange processes, for instance, have historically been a primary method for separating rare-earth elements like lutetium. wikipedia.org In these systems, lutetium ions are adsorbed onto a resin and then selectively washed out. wikipedia.org

Recent research has focused on enhancing adsorption capacity and efficiency. A copper-based metal-organic framework (MOF), HKUST-1, has been shown to be highly effective for recovering Lutetium(III). nih.gov The adsorption mechanism is believed to involve ion exchange between Lu(III) and the copper(II) ions in the MOF, as well as the formation of Lu-O covalent bonds. nih.govresearchgate.net Similarly, interpolymer systems such as "Lewatit CNP LF@AV-17-8" have been developed, showing significant sorption rates for Lu³⁺ ions. researchgate.net The interaction between the polymers in this system leads to a highly ionized state that increases the sorption of lutetium ions. mdpi.comnih.gov Another approach involves using supported liquid membranes containing carriers like di(2-ethylhexyl)phosphoric acid (DEHPA), which have achieved removal efficiencies for Lu(III) greater than 99% under optimal pH conditions. nih.gov

The effectiveness of these materials is often evaluated using adsorption isotherm models, such as the Langmuir and Freundlich models, to characterize the adsorption process. nih.govmdpi.com

Table 1: Comparison of Adsorbent Materials for Lutetium(III) Ion Removal

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Adsorption Model | Key Mechanism | Reference |

|---|---|---|---|---|

| HKUST-1 (MOF) | 512.82 | Langmuir | Ion Exchange, Covalent Bonding | nih.govresearchgate.net |

| "Lewatit CNP LF@AV-17-8" | 221.05 | Freundlich | Ion Exchange | researchgate.netmdpi.com |

| Polypropylene hollow fibre (DEHPA) | >99% Removal Efficiency | Not Specified | Complexation | nih.gov |

Carbon Dioxide Capture and Conversion Technologies

The chemical properties of lutetium compounds suggest their potential role in carbon dioxide (CO2) capture. Lutetium oxide is known to absorb water and carbon dioxide. wikipedia.org This reactivity is centered on the formation of carbonates from hydroxides. The underlying principle is similar to that used in direct air capture (DAC) technologies, which often employ light metal hydroxides like potassium or sodium hydroxide. lbl.govnih.gov These hydroxides react with CO2 to form stable carbonates, effectively removing the gas from the air. lbl.gov

While specific research on lutetium trihydroxide for CO2 capture is nascent, the behavior of other metal hydroxides, such as lithium hydroxide (LiOH), provides a strong theoretical basis. nih.gov The process is a form of chemical adsorption where the hydroxide reacts with CO2. nih.gov The resulting carbonate can then be processed to release the CO2 for storage or conversion, regenerating the hydroxide for subsequent capture cycles. lbl.gov This integrated capture and conversion approach is a key strategy for closing the carbon cycle. researchgate.net The efficiency of such systems depends on factors like temperature, pressure, and the physical properties of the adsorbent. nih.gov The use of aqueous inorganic hydroxide solutions is considered highly efficient for capturing CO2 even from low-concentration sources like ambient air. nih.gov

Emerging Applications and Material Integration

The integration of lutetium trihydroxide and related compounds into advanced material architectures is an area of active research. These efforts aim to harness the element's specific properties for novel applications in electronics, optics, and sensing.

Nanobelts and Nanowires of Lutetium Hydroxide in Advanced Device Architectures

Nanowires and nanobelts are one-dimensional nanostructures that serve as building blocks for nanoscale devices. Semiconductor nanowires, in particular, are fundamental to the development of low-dimensional quantum devices. nih.gov These structures are being explored for creating complex, bottom-up synthesized quantum architectures. nih.gov While the synthesis of nanobelts and nanowires from a wide range of functional materials is an established field, the specific development of lutetium hydroxide nanostructures is an emerging area. ucr.edu The potential lies in incorporating the unique electronic and magnetic properties of lutetium into these architectures, which could lead to new functionalities in quantum computing and nanoelectronics.

Quantum Dots and Core-Shell Structures Based on Lutetium Hydroxide

Quantum dots (QDs) are semiconductor nanocrystals with size-dependent optical and electronic properties. wikipedia.org To enhance their stability and performance, QDs are often encapsulated within a shell of a different semiconductor material, forming a core-shell structure. wikipedia.orgresearchgate.net This shell passivates surface defects, which can significantly improve the photoluminescence quantum yield. researchgate.net

Core-shell quantum dots are classified into different types (e.g., Type I, Type II) based on the alignment of the energy bands of the core and shell materials. mdpi.com While common QDs are made from materials like Cadmium Selenide (CdSe) and Zinc Sulfide (ZnS), there is growing interest in incorporating other elements to tune their properties. wikipedia.orgresearchgate.net The integration of lutetium-based compounds, potentially as part of the shell material, could offer a pathway to new or improved functionalities. A lutetium-containing shell could enhance protection against photo-oxidative degradation and provide a new means of modulating the electronic structure of the quantum dot, opening possibilities for applications in bio-imaging, displays, and solar concentrators. mdpi.com

Gas Sensing Materials Development Utilizing Lutetium Trihydroxide

Materials based on metal oxide semiconductors are widely used in gas sensors due to their high sensitivity and stability. mdpi.com The sensing mechanism typically involves the adsorption of oxygen molecules on the material's surface. When exposed to a target gas, a reaction occurs that alters the electrical resistance of the material. mdpi.commdpi.com

Research has shown that incorporating lanthanoid elements, including lutetium, into perovskite-structured materials like LnFeO3 and LnCrO3 can effectively tune their gas-sensing properties. nih.gov The specific lanthanoid element influences the sensor's response to various gases such as hydrogen (H2), carbon monoxide (CO), nitrogen dioxide (NO2), and propylene. nih.gov Studies have found a correlation between the binding energy of oxygen to the metal ions in the perovskite and the resulting gas sensor signals. For LnFeO3 materials, those with lower oxygen binding energies tended to show greater sensor signals, with LuFeO3 being a notable exception to this trend. nih.gov This indicates that the Fe ions at the B-site of the perovskite structure play a key role in the gas-sensing mechanism, while the A-site lanthanoid, such as lutetium, modulates the surface reactivity and semiconductor properties. nih.gov

Table 2: Investigated Gases for Lutetium-Containing Perovskite Sensors

| Perovskite Structure Type | Investigated Gases | Key Findings | Reference |

|---|---|---|---|

| LnFeO3 (Ln includes Lu) | H2, CO, NO, NO2, Propylene | Fe-based compounds showed effective sensing. Sensor signals correlated with oxygen-binding energy (LuFeO3 was an exception). | nih.gov |

| LnCrO3 (Ln includes Lu) | H2, CO, NO, NO2, Propylene | No clear correlation was observed between oxygen-binding energy and sensor signals. | nih.gov |

Surface Functionalization of Lutetium Trihydroxide for Specific Applications

The inherent surface hydroxyl groups of lutetium trihydroxide serve as reactive sites for various chemical modifications. These modifications are essential to overcome challenges such as agglomeration of nanoparticles and to impart specific chemical or physical properties. cd-bioparticles.netnih.gov

Silanization

Silanization involves the reaction of organosilanes with the surface hydroxyl groups of lutetium trihydroxide, forming stable siloxane bonds. This process can transform the hydrophilic surface of Lu(OH)₃ into a hydrophobic or organophilic one, significantly improving its compatibility with polymer matrices.

Detailed Research Findings: Studies on materials with similar surface hydroxyl functionalities, such as other metal hydroxides and oxides, have demonstrated the effectiveness of silanization. For instance, the treatment of metal oxide nanoparticles with silane coupling agents has been shown to prevent agglomeration and enhance stability. nih.gov The choice of organosilane is crucial as the functional group on the silane determines the resulting surface properties. For example, using an amino-functionalized silane can introduce reactive amine groups on the lutetium trihydroxide surface, which can be further utilized for covalent attachment of other molecules.

While specific data for lutetium trihydroxide is limited, the principles of silanization are well-established. The reaction typically proceeds via the hydrolysis of the alkoxy groups of the silane to form silanols, which then condense with the hydroxyl groups on the Lu(OH)₃ surface.

Interactive Data Table: Common Silane Coupling Agents for Surface Modification

| Silane Coupling Agent | Functional Group | Potential Application for Functionalized Lu(OH)₃ |

| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH₂) | Bioconjugation, Catalyst support |

| Vinyltrimethoxysilane (VTMS) | Vinyl (-CH=CH₂) | Polymer composites, Cross-linking |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Adhesion promotion, Surface coatings |

| Octadecyltrichlorosilane (OTS) | Alkyl (C₁₈H₃₇) | Hydrophobic coatings, Lubricants |

Polymer Grafting

Polymer grafting is another powerful technique to modify the surface of lutetium trihydroxide. This can be achieved through two primary approaches: "grafting to" and "grafting from". benicewiczgroup.com

"Grafting to" : This method involves the attachment of pre-synthesized polymer chains with reactive end-groups to the surface of Lu(OH)₃. While simpler in terms of polymer synthesis, it can lead to lower grafting densities due to steric hindrance. benicewiczgroup.com

"Grafting from" : In this approach, initiator molecules are first anchored to the lutetium trihydroxide surface, and the polymer chains are then grown directly from the surface. This method allows for higher grafting densities and more precise control over the polymer brush structure. benicewiczgroup.com

Detailed Research Findings: Research on polymer-grafted nanoparticles has shown that this modification can significantly enhance their dispersibility and stability in various solvents and polymer matrices. nih.gov For lutetium trihydroxide, grafting with biocompatible polymers such as polyethylene glycol (PEG) could improve its biocompatibility and circulation time in biological systems, making it a more effective contrast agent for medical imaging. mdpi.com The choice of polymer and grafting technique can be tailored to achieve desired properties, such as stimuli-responsive behavior (e.g., pH or temperature sensitivity) for controlled drug delivery applications.

Interactive Data Table: Polymer Grafting Methods and Their Potential Impact on Lutetium Trihydroxide Properties

| Grafting Method | Polymer Example | Resulting Property Enhancement | Potential Application |

| "Grafting to" | Polystyrene-COOH | Improved dispersion in non-polar solvents | Nanocomposites |

| "Grafting from" (ATRP) | Poly(N-isopropylacrylamide) | Temperature-responsive solubility | Smart materials, Drug delivery |

| "Grafting from" (RAFT) | Poly(ethylene glycol) | Enhanced biocompatibility, Reduced protein adsorption | Biomedical imaging, Theranostics |

Ligand Exchange

Ligand exchange involves the replacement of surface ligands, such as hydroxyl groups, with other functional molecules. nih.gov This process is driven by the relative binding affinities of the incoming ligand and the existing surface groups for the lutetium ions on the surface.

Detailed Research Findings: Ligand exchange is a versatile method for functionalizing nanoparticles. For lanthanide-based nanoparticles, ligands with strong coordinating groups like carboxylates, phosphonates, or catechols can be used to impart new functionalities. For example, attaching a photosensitizer molecule via ligand exchange could enable the use of lutetium trihydroxide nanoparticles in photodynamic therapy. Kinetic studies of ligand exchange reactions on metal complexes show that the rates can be tuned by altering reaction conditions such as temperature and solvent. nih.gov While specific kinetic data for lutetium trihydroxide is not readily available, the principles derived from studies on other metal complexes can guide the design of functionalization strategies. nih.gov

Interactive Data Table: Examples of Ligands for Functionalization of Lutetium Trihydroxide via Ligand Exchange

| Ligand | Functional Group | Potential Application |

| Citric Acid | Carboxylate (-COOH) | Improved aqueous stability, Biocompatibility |

| Oleic Acid | Carboxylate (-COOH) | Dispersion in non-polar media |

| Dopamine | Catechol, Amine | Bio-adhesion, Further functionalization |

| Porphyrin derivatives | Porphyrin | Photosensitization for PDT, Optical imaging |

Conclusions and Future Outlook

Summary of Key Research Advancements in Lutetium Trihydroxide

Research into lutetium trihydroxide and its derivatives has yielded significant progress, particularly in the realm of advanced materials and medicine. One of the most impactful areas of advancement is in the development of lutetium-based radiopharmaceuticals. Specifically, the isotope Lutetium-177, often derived from lutetium-containing precursors, has become a cornerstone of targeted radionuclide therapy. editverse.comresearchgate.net Clinical trials and approved treatments, such as Lutathera® for neuroendocrine tumors and Lutetium-177 PSMA-617 for prostate cancer, have demonstrated the profound therapeutic potential of lutetium compounds in oncology. editverse.comnih.govnih.govnih.gov These therapies leverage the specific decay properties of Lutetium-177 to deliver targeted radiation to cancer cells, thereby minimizing damage to surrounding healthy tissues. editverse.com

In the field of materials science, lutetium oxide (Lu₂O₃), which can be synthesized from lutetium trihydroxide, is a key component in the production of scintillating crystals used in Positron Emission Tomography (PET) scanners. editverse.comsamaterials.com These lutetium-based scintillators offer superior properties that enhance the resolution and accuracy of medical imaging. samaterials.com Furthermore, recent research has highlighted the potential of lutetium oxide nanoparticles, derived from the trihydroxide, as catalysts for the photocatalytic degradation of organic pollutants in wastewater, showcasing a promising application in environmental remediation. water.co.id

The synthesis and characterization of layered double hydroxides (LDHs) containing lutetium have also emerged as a significant area of research. mdpi.com For the first time, nickel-aluminum layered double hydroxides doped with lutetium cations have been successfully synthesized, opening up possibilities for creating novel materials with unique luminescent and catalytic properties. mdpi.com

Perspectives on Unexplored Research Avenues and Overcoming Current Challenges

Despite the notable advancements, the full potential of lutetium trihydroxide remains to be unlocked, with several research avenues ripe for exploration. A primary challenge that hinders broader application is the high cost and complexity associated with the isolation and purification of lutetium. nih.gov Future research should, therefore, focus on developing more economical and scalable synthesis and separation techniques. This includes optimizing existing methods like solvent extraction and ion exchange, and exploring novel approaches to reduce production costs. researchgate.net

A significant challenge in the synthesis of lutetium-based radiopharmaceuticals is the potential for hydrolysis and precipitation of the radionuclide at elevated pH levels, which can complicate the scaling up of production for clinical use. nih.gov Overcoming this requires further research into alternative synthesis approaches and the optimization of reaction conditions to ensure high radiochemical purity and yield. nih.gov

The exploration of lutetium compounds in emerging technological fields such as quantum computing and renewable energy presents exciting, albeit less developed, research frontiers. stanfordmaterials.com Investigating the unique electronic and magnetic properties of lutetium could lead to the development of novel materials for these advanced applications. Furthermore, the successful synthesis of lutetium-doped layered double hydroxides, which was previously considered challenging, paves the way for systematic studies into their structure-property relationships and potential applications in areas like catalysis and photonics. mdpi.com Research into the use of lutetium-based nanostructured adsorbents for more efficient removal of contaminants from water is another promising direction. water.co.id

Potential for Industrial Translation and Technological Impact of Lutetium Trihydroxide Research

The research on lutetium trihydroxide and its derivatives holds considerable promise for significant industrial and technological impact. The most prominent example of successful industrial translation is in the medical field, with the approval and clinical use of Lutetium-177 based radiopharmaceuticals. nih.govnih.gov This has not only provided new treatment options for cancer patients but has also spurred further industrial investment in the production and development of medical isotopes.

In the petrochemical industry, lutetium compounds, including those derived from lutetium trihydroxide, are utilized as catalysts in processes such as petroleum cracking, hydrogenation, and polymerization. editverse.comontosight.ai Their catalytic properties contribute to enhanced efficiency in fuel production. samaterials.com The unique properties of lutetium also make it a valuable component in the manufacturing of high-performance materials, including specialized optical lenses, high-temperature ceramics, and advanced alloys for the aerospace industry. samaterials.comstanfordmaterials.com

The growing demand for lutetium in high-tech applications is expected to drive further innovation and industrial growth. As technology continues to advance, the unique characteristics of lutetium will likely make it an indispensable element in the development of next-generation electronics, lighting solutions, and other cutting-edge technologies. samaterials.com The ongoing research into more efficient production methods will be crucial in making these applications more economically viable and widespread.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing lutetium trihydroxide?

- Methodological Answer : Lutetium trihydroxide is typically synthesized via precipitation from lutetium salts (e.g., LuCl₃ or Lu(NO₃)₃) under controlled alkaline conditions. Key steps include:

- Dissolving the lutetium salt in deionized water.

- Gradual addition of a base (e.g., NaOH or NH₄OH) to achieve pH >10, ensuring complete hydrolysis.

- Centrifugation and washing of the precipitate to remove residual ions.

- Drying at 80–100°C to obtain the final product.

Q. How is lutetium trihydroxide characterized structurally and chemically?

- Methodological Answer : Characterization involves:

- XRD : To confirm crystallinity and phase purity by matching diffraction patterns with reference data.

- FTIR : To identify hydroxide (O–H) and Lu–O bonding vibrations (peaks ~3600 cm⁻¹ and 500–600 cm⁻¹, respectively).

- SEM/TEM : To analyze particle morphology and size distribution.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways (e.g., Lu(OH)₃ → Lu₂O₃ + H₂O).

Q. What are the critical physical properties of lutetium trihydroxide for material science applications?

- Methodological Answer : Key properties include:

- Solubility : Insoluble in water but soluble in strong acids, forming Lu³⁺ ions.

- Thermal Stability : Decomposes to Lu₂O₃ above 400°C, critical for high-temperature applications.

- Surface Reactivity : High surface area and hydroxide groups enable use as a precursor for catalysts or luminescent materials.

Advanced Research Questions

Q. How can experimental design optimize the catalytic performance of lutetium trihydroxide in heterogeneous reactions?

- Methodological Answer :

- Variable Screening : Use factorial design to test pH, temperature, and dopants (e.g., transition metals) on catalytic activity.

- In Situ Characterization : Employ techniques like XAS (X-ray absorption spectroscopy) to monitor structural changes during reactions.

- Kinetic Modeling : Fit rate equations to experimental data to identify rate-limiting steps.

- Referencing multivariate analysis (e.g., partial least squares regression) helps isolate influential factors .

Q. What statistical approaches address contradictions in reported thermodynamic data for lutetium trihydroxide?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers or systematic errors.

- Principal Component Analysis (PCA) : Reduce dimensionality to detect clusters in datasets (e.g., decomposition enthalpies).

- Error Propagation Analysis : Quantify uncertainties in measurement techniques (e.g., calorimetry vs. computational models).

Q. How can data mining predict novel applications of lutetium trihydroxide in emerging technologies?

- Methodological Answer :

- Text Mining : Extract patterns from literature (e.g., "lutetium hydroxide" AND "lasers") to identify understudied applications.

- Machine Learning : Train models on property databases to predict performance in photonics or nuclear medicine.

- Trend Analysis : Map historical usage (e.g., PET equipment growth) to forecast demand in high-tech sectors .

Q. What protocols ensure reproducibility in lutetium trihydroxide synthesis across laboratories?

- Methodological Answer :

- Standardized Reagents : Use traceable lutetium salts (e.g., ISO-certified LuCl₃).

- Interlaboratory Studies : Collaborate to test synthesis protocols under varying conditions.

- Open Data Sharing : Publish raw XRD/TGA data in repositories for independent verification.

Key Considerations for Research Design

- Ethical Data Presentation : Avoid selective reporting; disclose all experimental parameters (e.g., humidity during synthesis) .

- Cross-Disciplinary Collaboration : Integrate insights from chemistry, physics, and data science to address complex questions .

- Resource Management : Prioritize secondary lutetium recovery methods to align with sustainability goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.